molecular formula C16H23FN2O2 B8310707 Tert-butyl 1-(4-fluorophenyl)piperidin-4-ylcarbamate

Tert-butyl 1-(4-fluorophenyl)piperidin-4-ylcarbamate

Cat. No.: B8310707
M. Wt: 294.36 g/mol
InChI Key: RVULRCKAJOWROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(4-fluorophenyl)piperidin-4-ylcarbamate is a useful research compound. Its molecular formula is C16H23FN2O2 and its molecular weight is 294.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-13-8-10-19(11-9-13)14-6-4-12(17)5-7-14/h4-7,13H,8-11H2,1-3H3,(H,18,20)

InChI Key

RVULRCKAJOWROH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a p-xylene (25 mL) solution containing 4-fluorobromobenzene (275 μL, 2.5 mmol, 1.0 eq), 4-N—BOC-aminopiperidine (1.0 g, 4.99 mmol, 2.0 eq), and potassium t-butoxide (393 mg, 3.5 mmol, 1.4 eq) was added palladium (II) acetate (6 mg, 1 mol %) and tri-t-butylphosphine (20 mg, 4 mol %). The resulting mixture was then heated to 120° C. for 4 h at which time it was poured into a sat. NaHCO3 solution and extracted (2×) with EtOAc. The combined extracts were dried over MgSO4 and concentrated in vacuo. The resulting oil was purified via column chromatography using 1:1 hexanes/EtOAc as the mobile phase. Isolated 485 mg (1.65 mmol, 67% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
6 mg
Type
catalyst
Reaction Step Two
Quantity
275 μL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
393 mg
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

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